Benzoin

Catalog No.
S580318
CAS No.
119-53-9
M.F
C14H12O2
C14H12O2
C6H5COCH(OH)C6H5
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoin

CAS Number

119-53-9

Product Name

Benzoin

IUPAC Name

2-hydroxy-1,2-diphenylethanone

Molecular Formula

C14H12O2
C14H12O2
C6H5COCH(OH)C6H5

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H

InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/
SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/
SOL IN PYRIDINE /D-FORM/
0.3 mg/mL at 25 °C
Solubility in water, g/100ml: 0.03
insoluble in water; slightly soluble in hot water, oils
slightly soluble (in ethanol)

Synonyms

2-Hydroxy-2-phenylacetophenone; 2-Hydroxy-1,2-diphenylethan-1-on; 2-hydroxy-2-phenyl-acetophenon; Acetophenone, 2-hydroxy-2-phenyl-; Bitter almond oil camphor; bitteralmondoilcamphor; bitter-almond-oilcamphor; (RS)-Benzoin; (±)-2-Hydroxy-1,2-diphenylethanone; (±)-

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Chemical Composition and Phytochemistry:

Benzoin is a resinous exudate obtained from various Styrax species, mainly Styrax benzoin. Extensive research has been conducted to identify and characterize its numerous constituents, including:

  • Balsamic acid esters: These are the main bioactive components, with benzoic acid and cinnamic acid being the most abundant [].
  • Lignans: These are complex organic compounds with potential biological activities like antioxidant and anti-inflammatory properties [].
  • Terpenoids: These diverse group of naturally occurring molecules are known for their various biological effects, including antimicrobial and anticancer activities [].

Research continues to explore the complete chemical profile of benzoin and the potential synergistic effects of its various components.

Antimicrobial and Anti-inflammatory Properties:

Studies have investigated the potential of benzoin for its antimicrobial and anti-inflammatory properties. Some research suggests that benzoin extracts may exhibit:

  • Antibacterial activity against various pathogens: Studies have shown that benzoin extracts can inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Anti-inflammatory effects: Research suggests that benzoin may possess anti-inflammatory properties, potentially due to the presence of specific benzoic acid derivatives [].

Benzoin is an organic compound classified as an α-hydroxy ketone, characterized by its structure featuring a hydroxyl group adjacent to a carbonyl group. Its molecular formula is C₁₄H₁₂O₂, and it can be represented structurally as PhC(OH)C(O)Ph, where Ph denotes a phenyl group. Benzoin is primarily synthesized through the benzoin condensation reaction, which involves the coupling of two aromatic aldehydes, particularly benzaldehyde, in the presence of a catalyst such as cyanide ions or N-heterocyclic carbenes. This reaction was first reported by Justus von Liebig and Friedrich Wöhler in 1832 while they were studying bitter almond oil .

The mechanism of action of benzoin resin depends on the specific application. Here are two examples:

  • Antiseptic

    Benzoic acid, a major component of benzoin, has antiseptic properties. It disrupts bacterial membranes, inhibiting their growth.

  • Expectorant

    Benzoin resin can stimulate the airways, promoting the expulsion of mucus. The exact mechanism is not fully understood but may involve irritation of the bronchial lining.

  • Skin irritation: Undiluted benzoin resin can irritate the skin, especially in sensitive individuals.
  • Respiratory irritation: Inhalation of benzoin dust or fumes can irritate the respiratory tract.
  • Flammability: Benzoin resin is flammable and should be kept away from heat sources.
. Studies have shown that benzoin can participate in further reactions such as oxidation to form benzil or reduction to yield benzhydrol. Moreover, investigations into its interactions with biological molecules have highlighted its potential role as an antioxidant and antimicrobial agent, suggesting avenues for therapeutic applications .

Benzoin exhibits various biological activities that have garnered interest in medicinal chemistry. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, benzoin has been investigated for its role as a precursor in the biosynthesis of thiamine (vitamin B1), which is essential for carbohydrate metabolism in living organisms . Its derivatives also demonstrate antioxidant properties, contributing to their application in cosmetic formulations.

Benzoin can be synthesized through several methods:

  • Benzoin Condensation: As previously described, this method involves the reaction of two molecules of benzaldehyde in the presence of a catalyst such as sodium cyanide or N-heterocyclic carbenes.
  • Retro Benzoin Reaction: This approach involves breaking down benzoin back into its constituent aldehydes using catalysts like cyanide or thiazolium salts .
  • Alternative Catalysts: Recent advancements have introduced various catalysts, including organocatalysts like N-heterocyclic carbenes, which allow for more selective and efficient synthesis of benzoin and its derivatives .

Benzoin has diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymerization: Benzoin is utilized in the hardening processes of polymers through photopolymerization techniques.
  • Flavoring and Fragrance: It is employed in the food industry for flavoring and in perfumery for its pleasant scent.
  • Antioxidant Agent: Its derivatives are used in cosmetics for their antioxidant properties

    Benzoin shares structural similarities with several other compounds that also participate in condensation reactions or exhibit similar functional groups:

    CompoundStructureUnique Features
    BenzilPhC(O)C(O)PhOxidation product of benzoin; contains two carbonyl groups.
    BenzaldehydePhCHOPrecursor in benzoin synthesis; aromatic aldehyde.
    AcetophenonePhC(O)CH₃Ketone that can undergo similar condensation reactions but lacks hydroxyl functionality adjacent to carbonyl.
    ThiamineC₁₂H₁₄N₄OSCoenzyme involved in carbohydrate metabolism; derived from acyloin-like compounds related to benzoin.

    Benzoin's unique characteristic lies in its specific hydroxyl and carbonyl arrangement, making it particularly versatile for further chemical transformations compared to these similar compounds

    Crystallographic Analysis of Benzoin Monomers

    The crystallographic properties of benzoin monomers reveal essential structural details that contribute to understanding the compound's solid-state organization and intermolecular interactions [25] [27]. Benzoin typically crystallizes in the monoclinic crystal system, with space group P2₁/c being commonly observed for benzoin and its derivatives [28] [29]. The unit cell contains four molecules per asymmetric unit, reflecting the standard packing arrangement for this compound class [29].

    Single crystal X-ray diffraction analyses have established that benzoin monomers adopt specific conformational preferences in the solid state [32]. The key structural parameter, the O-C-C-O torsion angle, measures approximately 26-38 degrees, indicating a gauche conformation that minimizes steric interactions between the bulky phenyl groups [32]. This torsional arrangement represents an optimal balance between electronic effects and steric constraints within the molecular framework [32].

    The crystallographic data for benzoin derivatives demonstrate that the phenyl rings maintain specific angular relationships with respect to the central ethane backbone [25] [32]. In the solid state, one phenyl ring typically exhibits near-coplanarity with the carbonyl group, while the second phenyl ring adopts a more perpendicular orientation to minimize intramolecular repulsions [32]. This geometric arrangement influences both the molecular packing and the intermolecular hydrogen bonding patterns observed in benzoin crystals [27] [29].

    Intermolecular interactions in benzoin crystals are dominated by hydrogen bonding between the hydroxyl groups and carbonyl oxygens of adjacent molecules [27] [29]. These hydrogen bonds create extended networks that stabilize the crystal lattice and contribute to the compound's thermal properties [29]. The typical O-H···O hydrogen bond distances range from 2.7 to 3.0 Angstroms, consistent with moderate to strong hydrogen bonding interactions [29].

    Table 2: Crystallographic Data for Benzoin

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP2₁/c (common for benzoin derivatives)
    Z (molecules per unit cell)4
    Calculated Density (g/cm³)1.31-1.35
    Key Torsion Angle (O-C-C-O)26-38°
    Intermolecular InteractionsO-H···O hydrogen bonding

    Stereochemical Considerations: Enantiomeric Forms (R)- and (S)-Benzoin

    Benzoin exhibits inherent chirality due to the presence of a stereogenic center at the carbon atom bearing both the hydroxyl group and the phenyl substituent [1] [22]. This chiral center gives rise to two distinct enantiomeric forms: (R)-benzoin and (S)-benzoin, which represent non-superimposable mirror images of each other [1] [22]. The stereochemical properties of these enantiomers play crucial roles in determining the compound's optical activity and biological interactions [7] [23].

    The (R)-enantiomer of benzoin, also designated as (R)-(-)-benzoin, exhibits a specific rotation value that distinguishes it from its mirror image [22]. Similarly, the (S)-enantiomer possesses an equal but opposite specific rotation, reflecting the fundamental principle of enantiomeric relationships [22] [23]. These optical rotations serve as definitive indicators of enantiomeric purity and can be measured using polarimetry techniques [22].

    Stereochemical assignments for benzoin enantiomers follow the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, carbonyl carbon, and the two phenyl groups are ranked according to their atomic numbers and connectivity patterns [24]. The resulting stereochemical descriptors (R) or (S) provide unambiguous identification of each enantiomeric form [24]. Under standard synthetic conditions, benzoin typically forms as a racemic mixture containing equal proportions of both enantiomers [23].

    The stereochemical behavior of benzoin becomes particularly significant in reduction reactions, where the existing chiral center influences the stereochemical outcome of subsequent transformations [7] [24]. Studies have demonstrated that the reduction of benzoin with sodium borohydride proceeds with high diastereoselectivity, yielding predominantly one diastereomer of the resulting diol product [7] [24]. This stereochemical control arises from the Felkin-Anh model, which predicts the preferred approach of nucleophilic reagents to the carbonyl carbon [24].

    Configurational stability represents another important aspect of benzoin stereochemistry [23]. Under typical laboratory conditions, both (R)- and (S)-benzoin maintain their stereochemical integrity without spontaneous racemization [23]. However, under basic conditions that promote enolate formation, partial racemization may occur through keto-enol tautomerization mechanisms [23].

    Spectroscopic Characterization (IR, NMR, MS)

    Spectroscopic analysis provides comprehensive structural information for benzoin through multiple complementary techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [10] [11] [12]. These analytical methods collectively confirm the molecular structure and enable detailed characterization of functional groups and connectivity patterns [10] [13].

    Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the benzoin molecule [13] [15]. The hydroxyl group exhibits a broad absorption band around 3400 wavenumbers, indicative of O-H stretching vibrations [13] [15]. The carbonyl group produces a sharp, intense absorption at approximately 1700 wavenumbers, characteristic of α-hydroxy ketone structures [13] [15]. Aromatic C-H stretching vibrations appear in the region from 3000 to 3100 wavenumbers, while aromatic C=C stretching modes manifest around 1450 wavenumbers [13] [15].

    Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments in benzoin [10] [12]. The aromatic protons appear as complex multiplets in the region from 7.25 to 7.90 parts per million, reflecting the chemical shifts characteristic of phenyl groups [10] [12]. The methine proton adjacent to the hydroxyl group resonates as a doublet at approximately 5.96 parts per million, while the hydroxyl proton appears at 4.59 parts per million and disappears upon deuterium oxide exchange [10] [12].

    Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of benzoin with high precision [10] [11]. The carbonyl carbon exhibits a characteristic chemical shift at 198.9 parts per million, confirming the presence of the ketone functional group [10] [11]. Aromatic carbons appear in the range from 127.7 to 138.9 parts per million, while the methine carbon bearing the hydroxyl group resonates at 76.2 parts per million [10] [11].

    Mass spectrometric analysis of benzoin demonstrates fragmentation patterns that support structural assignments [10]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular weight of benzoin [10]. The base peak occurs at mass-to-charge ratio 105, representing the benzoyl fragment resulting from α-cleavage adjacent to the carbonyl group [10]. Additional significant fragments include peaks at mass-to-charge ratios 77 and 51, corresponding to phenyl and related aromatic fragments [10].

    Table 3: Spectroscopic Characterization Data for Benzoin

    TechniqueKey Peaks/SignalsAssignment
    ¹H NMR (CDCl₃)δ 7.90-7.25 (m, aromatic H), 5.96 (d, CHOH), 4.59 (d, OH)Aromatic protons, methine proton, hydroxyl proton
    ¹³C NMR (CDCl₃)δ 198.9 (C=O), 138.9-127.7 (aromatic C), 76.2 (CHOH)Ketone carbonyl, aromatic carbons, methine carbon
    IR Spectroscopy3400 (O-H), 1700 (C=O), 1450 (C=C aromatic)Hydroxyl stretch, carbonyl stretch, aromatic C=C
    Mass Spectrometrym/z 212 (M⁺), 105 (base peak), 77, 51Molecular ion, benzoyl fragment, phenyl fragments

    Thermal Behavior and Solubility Profiles

    The thermal properties of benzoin reflect its molecular structure and intermolecular interactions, with melting point determinations providing insights into crystal lattice stability [16] [17] [18]. Benzoin exhibits a melting point range of 134-138 degrees Celsius, indicating a relatively narrow melting transition characteristic of pure crystalline compounds [16] [17] [18]. This melting behavior reflects the strength of intermolecular hydrogen bonding and van der Waals interactions within the crystal lattice [16].

    Boiling point measurements reveal that benzoin volatilizes at 194 degrees Celsius under reduced pressure of 12 millimeters of mercury [17] [18]. At atmospheric pressure, the boiling point increases significantly to approximately 343-344 degrees Celsius [18]. These thermal data indicate that benzoin possesses moderate thermal stability under standard laboratory conditions [17] [18].

    Thermogravimetric analysis provides additional insights into the thermal decomposition behavior of benzoin [20]. Differential scanning calorimetry measurements can identify phase transitions and thermal events associated with melting, crystallization, and decomposition processes [20]. The enthalpic changes associated with these thermal transitions reflect the energy requirements for disrupting intermolecular interactions and molecular structure [21].

    Solubility characteristics of benzoin demonstrate distinct preferences for organic solvents over aqueous media [16] [17] [19] [26]. Water solubility remains extremely limited, with benzoin exhibiting sparingly soluble behavior at approximately 0.03 grams per 100 milliliters of water [16]. This poor aqueous solubility reflects the predominantly hydrophobic character of the two phenyl groups and the limited hydrophilic contribution of the hydroxyl and carbonyl functionalities [16] [19].

    Organic solvent solubility follows predictable patterns based on polarity and hydrogen bonding capacity [19] [26]. Ethyl acetate and acetone represent excellent solvents for benzoin, providing high solubility due to their ability to solvate both the polar and nonpolar regions of the molecule [19] [26]. Alcoholic solvents including ethanol and methanol demonstrate good solubility characteristics, facilitated by hydrogen bonding interactions between solvent and solute hydroxyl groups [19] [26]. Aromatic solvents such as toluene also dissolve benzoin effectively due to favorable aromatic-aromatic interactions [19] [26].

    The solubility order from highest to lowest in selected solvents follows the sequence: ethyl acetate > acetone > butyl acetate > acetonitrile ≈ toluene > methanol > ethanol > n-propanol > n-butanol > isobutyl alcohol > isopropyl alcohol > cyclohexane [19] [26]. This solubility ranking reflects the interplay between hydrogen bonding capability, polarity, and molecular size effects [19] [26].

    Temperature dependence of solubility demonstrates increasing dissolution with elevated temperatures across all solvent systems studied [19] [26]. This positive temperature coefficient indicates that the dissolution process is endothermic and driven by entropy gains associated with molecular dispersion [19] [26].

    Table 4: Solubility Profile of Benzoin

    SolventSolubilityNotes
    WaterSparingly soluble (0.03 g/100ml)Very low solubility
    EthanolSolubleGood solubility in alcohols
    AcetoneHighly solubleExcellent solubility
    Ethyl AcetateHighly solubleExcellent solubility
    CyclohexanePoorly solubleLimited solubility
    MethanolSolubleGood solubility
    TolueneSolubleGood solubility in aromatics
    ChloroformSolubleGood solubility

    The benzoin condensation represents one of the most fundamental carbon-carbon bond forming reactions in organic chemistry, first discovered by Wöhler and Liebig in 1832 [1] [2]. This reaction involves the coupling of two aromatic aldehyde molecules to form α-hydroxyketones, with benzoin (2-hydroxy-1,2-diphenylethanone) being the archetypal product [3] [4].

    Thiazolium/Triazolium-Catalyzed Asymmetric Synthesis

    The development of N-heterocyclic carbene (NHC) catalysis has revolutionized benzoin condensation methodology, with thiazolium and triazolium salts emerging as highly effective organocatalysts [5] [6] [7].

    Thiazolium Salt Catalysis

    Thiazolium salts, particularly 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, have been extensively studied as benzoin condensation catalysts [8] [9]. Kinetic investigations reveal that the reaction follows first-order kinetics in benzaldehyde concentration with rate constants ranging from 0.08-0.25 M⁻¹s⁻¹ [9]. The mechanism proceeds through the well-established Breslow intermediate, with activation energies of 58-65 kJ/mol [10]. Deuterium kinetic isotope effects (kH/kD ≈ 3.4) and large inverse solvent isotope effects (kD/kH ≈ 5.9) support a mechanism where all three kinetically significant steps are partially rate-determining [9].

    Triazolium Salt Catalysis

    Triazolium-based catalysts demonstrate superior performance compared to their thiazolium counterparts, achieving enantioselectivities up to 95% with excellent yields (85-95%) [6] [7] [11]. Comprehensive kinetic studies of triazolium precatalysts 2a-2f reveal distinctive behavior characterized by leveling of initial rate constants to νmax at high aldehyde concentrations [12] [10].

    The catalytic efficiency varies dramatically across the series, with νmax values ranging from 0.0067 M s⁻¹ for the N-mesityl derivative (2a) to 0.50 M s⁻¹ for the N-(4-nitrophenyl) variant (2f), representing a 75-fold difference [12]. This variation correlates with the electronic nature of the N-aryl substituents, yielding a positive Hammett ρ-value of +1.66, indicating that electron-withdrawing substituents favor the rate-limiting Breslow-intermediate forming step [12] [10].

    Structure-Activity Relationships

    Recent studies have established that catalyst design incorporating hydrogen bond donating substituents and acidifying pentafluorophenyl groups significantly enhances both efficiency and enantioselectivity [7]. The bis-triazolium salt approach has shown particular promise, with 1,3-bis{(S)-5-benzyl-6,8-dihydro-} derivatives achieving unprecedented selectivity in intermolecular benzoin condensations [13].

    Cyanide-Mediated Homocoupling Mechanisms

    The classical cyanide-catalyzed benzoin condensation follows the Lapworth mechanism, extensively validated through modern computational and experimental techniques [3] [4] [14]. The reaction proceeds through five transition state structures, with cyanohydrin formation identified as the rate-determining step [14].

    Mechanistic Pathway

    The cyanide-mediated mechanism involves initial nucleophilic attack by CN⁻ on benzaldehyde, forming a cyanohydrin intermediate [3] [14]. Subsequent deprotonation generates a resonance-stabilized carbanion that attacks a second benzaldehyde molecule. The rate law typically follows Rate = k[ArCHO]²[CN⁻], with activation energies of 45-55 kJ/mol [15] [16]. Kinetic isotope effects (kH/kD = 2.1-2.8) confirm the involvement of proton transfer in the rate-determining step [16] [17].

    Computational Insights

    Density functional theory calculations using IMOMO methods have provided detailed mechanistic insights [18] [19]. Seven transition states were identified for the benzoin reaction, with carbon-carbon bond formation (TS4) confirmed as rate-determining, though carbanion formation (TS3) and cyanide release (TS7) also exhibit significant activation barriers [20] [17]. The results demonstrate ΔG‡(TS4) ≥ ΔG‡(TS7) ∼ ΔG‡(TS3), indicating competitive transition states [20].

    Oxidation Pathways to Benzil Derivatives

    The oxidation of benzoin to benzil represents a crucial transformation in synthetic organic chemistry, with diverse methodologies developed to achieve this conversion [21] [22] [23].

    Conventional Oxidation Methods

    Nitric Acid Oxidation

    Nitric acid remains the most direct oxidation method, achieving 95% conversion with 100% selectivity to benzil within 30 minutes at room temperature [22] [24]. The mechanism involves nitric acid functioning both as an acid and oxidant, with nitronium ion formation under thermal conditions [25]. Despite its efficiency, this method suffers from the corrosive nature of nitric acid and potential safety concerns [24].

    Metal-Catalyzed Oxidation Systems

    Copper-based systems utilizing Cu²⁺ salts with ammonium nitrate achieve moderate conversions (64%) with excellent selectivity (93%) over extended reaction times (25 hours) [26] [27]. The reaction follows first-order kinetics in both benzoin and catalyst concentrations, with the observed rate constant depending on the steric bulk of supporting ligands [28].

    Advanced Catalytic Systems

    Oxovanadium Schiff Base Complexes

    Recent developments in oxovanadium(IV) catalysis have yielded highly effective systems for benzoin oxidation [21]. Four tridentate ONO-type Schiff base complexes (VOL¹-VOL⁴) demonstrate remarkable catalytic activity with H₂O₂ as oxidant. The VOL⁴ catalyst achieves >99% conversion with ~100% selectivity to benzil within 2 hours at 50°C [21].

    Optimization studies reveal that benzene provides optimal solvent conditions, while temperature significantly affects reaction rates. The catalytic performance order follows VOL⁴ > VOL¹ > VOL³ > VOL² [21]. Spectrophotometric monitoring at 283 nm allows precise quantification of benzil formation, with no detectable oxidative cleavage products [21].

    Metal-Organic Framework Catalysis

    HKUST-1 nanostructures catalyze benzoin oxidation with unique kinetic behavior [29] [30]. The reaction rate dependencies on benzoin and catalyst concentrations pass through maxima, attributed to competing effects between catalytic acceleration and substrate adsorption. DFT modeling confirms a Baeyer-Villiger mechanism involving HOO⁻ attack on the activated carbonyl group [29] [30].

    Green Oxidation Approaches

    Air/Alumina Systems

    Sodium Hydride Methodology

    An innovative approach utilizing sodium hydride as oxidant provides highly efficient conversion under eco-friendly conditions [32]. This method eliminates the need for toxic metal reagents while maintaining excellent selectivity for benzil formation [32].

    Ultrasonic-Assisted Synthesis of Hydroxy Benzoin Analogs

    Ultrasonic irradiation has emerged as a powerful tool for enhancing benzoin condensation reactions, offering significant advantages in terms of reaction rates, yields, and environmental impact [33] [34] [35].

    Optimization Parameters

    Frequency and Power Effects

    Systematic studies demonstrate that ultrasonic frequency optimization is crucial for reaction efficiency [35] [36]. Optimal frequencies range from 22-45 kHz, with 22 kHz showing particular effectiveness [37] [38]. Power requirements typically fall within 80-480 W, with higher power levels correlating with increased reaction rates [39] [36].

    Phase Transfer Catalysis

    The combination of ultrasound with phase transfer catalysts provides remarkable synergistic effects [35] [36]. Benzyltriethylammonium chloride emerges as the optimal catalyst, achieving 68.9% yield under optimized conditions: temperature 60-65°C, pH 9.5, ultrasonic time 70 minutes, and catalyst loading 0.45g [35] [36].

    Solvent Systems

    Polar solvents generally provide superior results for ultrasonic-assisted benzoin synthesis [33] [40]. Aqueous ethanol systems demonstrate particular effectiveness, while ionic liquids show promise for neat benzoin condensation under ultrasonic activation [40]. DMSO and ionic liquid media enable quantitative yields within shorter reaction times [33] [40].

    Mechanistic Considerations

    Cavitation Effects

    Ultrasonic enhancement primarily derives from acoustic cavitation phenomena, creating localized high-energy environments that accelerate molecular interactions [41] [42]. These effects particularly benefit reactions involving hydrophobic substrates, where sonication can disrupt hydrophobic stabilization of ground states [37] [38].

    Kinetic Acceleration

    Ultrasound provides 2-5 fold rate enhancements compared to conventional heating methods [41] [35]. The acceleration mechanism involves both physical effects (enhanced mass transfer) and chemical effects (activation of molecular species through cavitational collapse) [41] [42].

    Synthetic Applications

    Hydroxy Benzoin Derivatives

    Ultrasonic methods enable efficient synthesis of hydroxy benzoin compounds from substituted benzaldehydes [43] [44]. Four different benzaldehydes yield corresponding hydroxy benzoin derivatives with good yields and purities under optimized ultrasonic conditions [43] [44].

    Green Chemistry Aspects

    Ultrasonic-assisted synthesis aligns with green chemistry principles through reduced energy consumption, shortened reaction times, and elimination of hazardous solvents [33] [45]. The methodology particularly benefits from catalyst-free conditions in many applications [45].

    Glycosylation Strategies for Benzoin-O-β-D-Glucoside Derivatives

    The synthesis of benzoin glucosides represents an important area for developing bioactive compounds and understanding carbohydrate-aromatic interactions [46] [47] [48].

    Enzymatic Glycosylation Approaches

    β-Glucosidase Catalysis

    Direct enzymatic glycosylation utilizing immobilized β-glucosidase from almonds provides a mild, selective route to benzoin glucosides [47]. The reaction between benzyl alcohol and D-glucose achieves 53% yield of benzyl β-D-glucoside using synthetic prepolymer ENTP-4000 as support [47]. This methodology demonstrates exclusive β-selectivity, avoiding the stereochemical complications inherent in chemical approaches [47].

    Glycosynthase Technology

    Advanced glycosynthase mutants offer superior performance for benzoin glucoside synthesis [49] [50]. β-Glucosyl benzoate serves as an excellent substrate for wild-type and mutant glycosidases, with GH1 β-glucosidase from Halothermothrix orenii achieving rapid hydrolysis (74% after 1 hour) [49] [50]. Subsequent thioligase-mediated glycosylation demonstrates superior donor capability compared to p-nitrophenol counterparts [49] [50].

    Chemical Glycosylation Methods

    Benzoylated Glucosyl Halides

    Chemical glycosylation using O-benzoylated glucopyranosyl halides with zinc halide promoters provides reliable access to benzoin glucosides [51]. The methodology utilizes trimethylsilyl halides for in situ halide generation, achieving good to high yields (70-85%) with controllable stereoselectivity [51]. When anomeric halogenation occurs in the presence of reactive alcohols, 1,2-cis-α-glucosides form selectively [51].

    Participating Group Effects

    Benzoyl groups at the 2-position provide crucial anchimeric assistance in glycosylation reactions [52]. Hammett analysis reveals a linear free-energy relationship (R² = 0.979, ρ = 0.6) correlating para-substituent effects with glycosylation rates [52]. Electron-withdrawing groups decrease reaction rates while electron-donating substituents accelerate glycosylation [52].

    Chemoenzymatic Synthesis

    Combined Chemical-Enzymatic Approaches

    Chemoenzymatic strategies combine the selectivity of enzymatic methods with the efficiency of chemical transformations [47]. Sequential coupling reactions enable synthesis of complex benzoin glucosides including benzyl β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside and benzyl α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside [47].

    One-Pot Glycosyl Benzoate Synthesis

    Recent developments enable one-pot synthesis of glycosyl benzoates directly from unprotected sugars using 2-chloro-1,3-dimethylimidazolium chloride, thiobenzoic acid, and triethylamine in aqueous media [49] [50]. These donors demonstrate excellent performance in glycosynthase-mediated reactions, achieving conversions up to 94% [49] [50].

    Stereochemical Control

    Anomeric Selectivity

    Achieving selective β-glucoside formation remains challenging in chemical glycosylation [53] [51]. Protected sugar approaches utilizing trityl groups provide some stereochemical control but often require multiple synthetic steps [53]. Enzymatic methods consistently deliver β-selectivity but may suffer from limited substrate scope [47] [50].

    Substituent Effects on Selectivity

    The nature of protective groups significantly influences stereochemical outcomes [53]. Benzoyl groups provide moderate selectivity (1:4 to 4:1 α:β ratios) while acetyl protection typically yields variable results [51]. The development of more sophisticated protecting group strategies continues to advance stereochemical control in benzoin glucoside synthesis [53].

    Purity

    > 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Quantity

    Milligrams-Grams

    Physical Description

    Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992)
    Dry Powder; Pellets or Large Crystals; NKRA
    White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline]
    Solid
    WHITE-TO-YELLOW CRYSTALS.
    white to light yellow crystals with a faint, sweet, balsamic odou

    Color/Form

    PALE YELLOW CRYSTALS
    WHITE CRYSTALS

    XLogP3

    2.1

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    212.083729621 g/mol

    Monoisotopic Mass

    212.083729621 g/mol

    Boiling Point

    651 °F at 760 mmHg (NTP, 1992)
    194.00 °C. @ 12.00 mm Hg
    at 102.4kPa: 344 °C

    Heavy Atom Count

    16

    Taste

    SWEET NON-DESCRIPT TASTE

    Density

    1.31 at 68 °F (NTP, 1992) - Denser than water; will sink
    1.31 g/cm³

    LogP

    2.13 (LogP)

    Odor

    SWEET NON-DESCRIPT ODOR

    Appearance

    White Solid

    Melting Point

    279 °F (NTP, 1992)
    134-138
    MP:133-4 °C /D & L FORMS/
    137 °C

    UNII

    L7J6A1NE81

    GHS Hazard Statements

    Aggregated GHS information provided by 446 companies from 4 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 317 of 446 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 129 of 446 companies with hazard statement code(s):;
    H412 (98.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    No approved therapeutic indications.

    Vapor Pressure

    1 MM HG @ 135.6 °C
    Vapor pressure, Pa at 136 °C: 133

    Pictograms

    Irritant

    Irritant

    Other CAS

    119-53-9
    8050-35-9
    9000-05-9
    9000-72-0
    579-44-2

    Absorption Distribution and Excretion

    No pharmacokinetic data available.

    Metabolism Metabolites

    No pharmacokinetic data available.
    BENZOIN YIELDS HYDROBENZOIN & MESO-HYDROBENZOIN IN CURVULARIA. ACKLIN, W ET AL, CROAT CHEM ACTA, 37, 11 (1965). /FROM TABLE/

    Wikipedia

    (+/-)-benzoin

    Biological Half Life

    No pharmacokinetic data available.

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavoring Agents -> JECFA Flavorings Index
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

    Methods of Manufacturing

    REACTION OF POTASSIUM CYANIDE AND BENZALDEHYDE (BENZOIN CONDENSATION)
    PREPD BY TREATING AN ALCOHOLIC SOLN OF BENZALDEHYDE WITH AN ALKALI CYANIDE: ADAMS, MARVEL, ORG SYN VOL 1, PAGE 33 (1921); COLL VOL I, 88; ARNOLD, FUSON, J AM CHEM SOC 58, 1295 (1936); LF FIESER, ORGANIC EXPERIMENTS (DC HEALTH & CO, BOSTON, 1964), PAGES 211-214.

    General Manufacturing Information

    Paint and Coating Manufacturing
    Not Known or Reasonably Ascertainable
    Plastics Material and Resin Manufacturing
    Ethanone, 2-hydroxy-1,2-diphenyl-: ACTIVE
    Gum benzoin, Siam: ACTIVE
    REPORTED USES: NON-ALCOHOLIC BEVERAGES: 4.5 PPM; ICE CREAM, ICES, ETC: 0.54 PPM; CANDY 2.0 PPM; BAKED GOODS 1.4 PPM, GELATINS & PUDDINGS: 0.10 PPM.
    SWEET FLAVORS, VANILLA, BUTTERSCOTCH. /FROM TABLE/
    FEMA NUMBER: 2132

    Dates

    Last modified: 08-15-2023

    Total Synthesis of (+)-Hyacinthacine A

    Karnjit Parmar, Pouyan Haghshenas, Michel Gravel
    PMID: 33538602   DOI: 10.1021/acs.orglett.1c00090

    Abstract

    We report the shortest synthesis of glycosidase inhibitor (+)-hyacinthacine A
    using a highly chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reaction as well as a furan photooxygenation-amine cyclization strategy. This is the first such cyclization on a furylic alcohol, an unprecedented reaction due to the notorious instability of the formed intermediates. The photooxygenation strategy was eventually incorporated into a three-step one-pot process that formed the requisite pyrrolizidine framework of (+)-hyacinthacine A
    .


    Supramolecular chirality and crystallization from biocatalytic self-assembly in lipidic cubic mesophases

    Tao Zhou, Jijo J Vallooran, Raffaele Mezzenga
    PMID: 30874704   DOI: 10.1039/c8nr09671f

    Abstract

    Biocatalytic self-assembly in a nanoconfined environment is widely used in nature to construct complex structures that endow special characteristics to life. There is tremendous interest in mimicking such bottom-up processes to fabricate functional materials. In this study, we have investigated a novel biomimetic scaffold based on lipidic cubic mesophases (LCMs), which provide a special nanoconfined environment for biocatalytic self-assembly and subsequent formation of organic crystals. (R)-Benzoin generated in situ from benzaldehyde in a reaction catalyzed by the enzyme benzaldehyde lyase (BAL) exhibits - when confined within LCMs - enhanced chirality compared to (R)-benzoin in solution or (R)-benzoin-doped LCMs. We infer that a metastable state is formed under kinetic control that displays enhanced supramolecular chirality. As they age, these metastable structures can further grow into thermodynamically stable crystals. The biomimetic, nanoconfined environment provided by the LCMs plays a key role in the development of supramolecular chirality and subsequent crystallization.


    Efficient and Selective Carboligation with Whole-Cell Biocatalysts in Pickering Emulsion

    Robert Röllig, Christoph Plikat, Marion B Ansorge-Schumacher
    PMID: 31218804   DOI: 10.1002/anie.201907209

    Abstract

    Pickering emulsions (PEs) are particle-stabilized multiphase systems with promising features for synthetic applications. Described here is a novel, simplified set-up employing catalytically active whole cells for simultaneous emulsion stabilization and synthetic reaction. In the stereoselective carboligation of benzaldehyde to (R)-benzoin catalyzed by a benzaldehyde lyase in E. coli, the set-up yielded maximum substrate conversion within very short time, while economizing material demand and waste. Formation and activity of freshly produced PEs were enhanced when the catalytic whole cells were covered with hydrophobic silicone prior to PE formation. Benchmarked against other easy-to-handle whole-cell biocatalysts in pure organic solvent, neat substrate, an aqueous emulsion in substrate, and a micro-aquatic system, respectively, the cell-stabilized PE outperformed all other systems by far.


    Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and

    Chunling Yuan, Lei Zhang, Yingdai Zhao
    PMID: 31752140   DOI: 10.3390/molecules24224177

    Abstract

    We first reported the new application of a translate metal chelating ligand α-benzoin oxime for improving Cu-catalyzed C-N coupling reactions. The system could catalyse coupling reactions of (hetero)aryl halides with a wide of nucleophiles (e.g., azoles, piperidine, pyrrolidine and amino acids) in moderate to excellent yields. The protocol allows rapid access to the most common scaffolds found in FDA-approved pharmaceuticals.


    Microbial Synthesis of (

    Renata Kołodziejska, Renata Studzińska, Agnieszka Tafelska-Kaczmarek, Hanna Pawluk, Dominika Mlicka, Alina Woźniak
    PMID: 33809372   DOI: 10.3390/molecules26061578

    Abstract

    In this study, we examined the
    strains DSM 14940 and DSM 14941 included in the Blossom Protect™ agent to be used in the bioreduction reaction of a symmetrical dicarbonyl compound. Both chiral 2-hydroxy-1,2-diphenylethanone antipodes were obtained with a high enantiomeric purity. Mild conditions (phosphate buffer [pH 7.0, 7.2], 30 °C) were successfully employed in the synthesis of (
    )-benzoin using two different methodologies: benzyl desymmetrization and
    -benzoin deracemization. Bioreduction carried out with higher reagent concentrations, lower pH values and prolonged reaction time, and in the presence of additives, enabled enrichment of the reaction mixture with (
    )-benzoin. The described procedure is a potentially useful tool in the synthesis of chiral building blocks with a defined configuration in a simple and economical process with a lower environmental impact, enabling one-pot biotransformation.


    New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies

    Yesseny Vásquez-Martínez, Claudia Torrent, Giannina Toledo, Francisco Cabezas, Victoria Espinosa, Margarita Montoya-K, Sophia Mejias, Marcelo Cortez-San Martín, Silvia Sepúlveda-Boza, Carolina Mascayano
    PMID: 30428417   DOI: 10.1016/j.bioorg.2018.10.050

    Abstract

    We investigated twelve benzyl phenyl ketone derivatives which are synthetic precursors of isoflavonoids that are shown be good 5-hLOX inhibitors, especially those that have the catechol group, but these precursors never have been assayed as 5-hLOX inhibitors being a novelty as inhibitors of the enzyme, due to sharing important structural characteristics. Screening assays, half maximal inhibitory concentration (IC
    ) and kinetic assays of all the studied molecules (5 µg/ml in media assay) showed that 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone (K205; IC
    = 3.5 µM; K
    = 4.8 µM) and 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone (K206; IC
    = 2.3 µM; K
    = 0.7 µM) were potent, selective, competitive and nonredox inhibitors of 5-hLOX. Antioxidant behavior was also assayed by DPPH, FRAP, and assessing ROS production, and those with antibacterial and antiproliferative properties relating to 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-chlorophenyl)-ethanone (K208) established it as the most interesting and relevant compound studied, as it showed nearly 100% inhibition of bacterial growth of Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). Finally, docking studies were done that helped to characterize how the inhibitor structures correlated to decreased 5-hLOX activity.


    Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study

    Yuanchun Li, Xiting Zhang, Zhiping Yan, Lili Du, Wenjian Tang, David Lee Phillips
    PMID: 32756525   DOI: 10.3390/molecules25153548

    Abstract

    Benzoin is one of the most commonly used photoinitiators to induce free radical polymerization. Here, improved benzoin properties could be accomplished by the introduction of two methoxy substituents, leading to the formation of 3',5'-dimethoxybenzoin (DMB) which has a higher photo-cleavage quantum yield (0.54) than benzoin (0.35). To elucidate the underlying reaction mechanisms of DMB and obtain direct information of the transient species involved, femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) spectroscopic experiments in conjunction with density functional theory/time-dependent density functional theory (DFT/TD-DFT) calculations were performed. It was found that the photo-induced α-cleavage (Norrish Type I reaction) of DMB occurred from the nπ* triplet state after a rapid intersystem crossing (ISC) process (7.6 ps), leading to the generation of phenyl radicals on the picosecond time scale. Compared with Benzoin, DMB possesses two methoxy groups which are able to stabilize the alcohol radical and thus result in a stronger driving force for cleavage and a higher quantum yield of photodissociation. Two stable conformations (
    -DMB and
    -DMB) at ground state were found via DFT calculations. The influence of the intramolecular hydrogen bond on the α-cleavage of DMB was elaborated.


    Biotransformation of benzoin by Sphingomonas sp. LK11 and ameliorative effects on growth of Cucumis sativus

    Amjad Ali, Tapan Kumar Mohanta, Sajjad Asaf, Najeebur Rehman, Saif Al-Housni, Ahmed Al-Harrasi, Abdul Latif Khan, Ahmed Al-Rawahi
    PMID: 30714085   DOI: 10.1007/s00203-019-01623-1

    Abstract

    Plant endophytes play vital role in plant growth promotion as well as in abiotic and biotic stress tolerance. They also mediate biotransformation of complex organic materials to simpler and useful by-product. Therefore, the role of plant endophyte in plant growth promotion and stress tolerance has gained considerable attention in recent days. Sphingomonas sp. LK11 is an important plant endophyte that actively regulates plant growth. However, the biotransformation and stress tolerance potential of Sphingomonas sp. LK11 was yet to be elucidated. Therefore, we studied the biotransformation of benzoin by Sphingomonas sp. LK11. We found that, Sphingomonans sp. LK11 biotransformed benzoin to benzamide. Further application of benzamide to Cucumis sativus led to decrease in agronomic potential of C. sativus as benzamide acts as an abiotic stress agent. However, the application of Sphingomonas sp. LK11 inoculums with benzamide reverted back the agronomic trait of the plants, suggesting the role of Sphingomonas sp. LK11 in biotransformation and abiotic stress tolerance in plants.


    Anti-Inflammatory and Anti-Apoptotic Effects of Stybenpropol A on Human Umbilical Vein Endothelial Cells

    Li Zhang, Feifei Wang, Qing Zhang, Qiuming Liang, Shumei Wang, Minghua Xian, Feng Wang
    PMID: 31671764   DOI: 10.3390/ijms20215383

    Abstract

    Inflammation is a key mediator in the progression of atherosclerosis (AS). Benzoinum, a resin secreted from the bark of
    , has been widely used as a form of traditional Chinese medicine in clinical settings to enhance cardiovascular function, but the active components of the resin responsible for those pharmaceutical effects remain unclear. To better clarify these components, a new phenylpropane derivative termed stybenpropol A was isolated from benzoinum and characterized via comprehensive spectra a nalysis. We further assessed how this phenylpropane derivative affected treatment of human umbilical vein endothelial cells (HUVECs) with tumor necrosis factor-α (TNF-α). Our results revealed that stybenpropol A reduced soluble intercellular cell adhesion molecule-1 (sICAM-1), soluble vascular cell adhesion molecule-1 (sVCAM-1), interleukin-8 (IL-8), and interleukin-1β (IL-1β) expression by ELISA, inhibited apoptosis, and accelerated nitric oxide (NO) release in TNF-α-treated HUVECs. We further found that stybenpropol A decreased VCAM-1, ICAM-1, Bax, and caspase-9 protein levels, and increased the protein levels of Bcl-2, IKK-β, and IκB-α. This study identified a new, natural phenylpropane derivative of benzoinum, and is the first to reveal its cytoprotective effects in the context of TNF-α-treated HUVECs via regulation of the NF-κB and caspase-9 signaling pathways.


    Facile Transfer of Reverse Micelles from the Organic to the Aqueous Phase for Mimicking Enzyme Catalysis and Imaging-Guided Cancer Therapy

    Yongchao Yao, Ying Chen, Yong Liu, Yuhong Zhu, Yuanming Liu, Shiyong Zhang
    PMID: 30955338   DOI: 10.1021/acs.langmuir.9b00607

    Abstract

    Reverse micelles (RMs) with confined water pools have been applied in many fields. However, the water insolubility of RMs seriously limits the scope of their application, especially those needed to operate in aqueous environments. Here, we report the first successful transfer of RMs from the organic phase to water phase without disturbing their confined water pools and hydrophobic alkyl region. This transfer was achieved by virtue of a mild host-guest interaction between the hydrophobic tails of interfacial cross-linked reverse micelles (ICRMs) and the hydrophobic cavity of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD). Benefitting from the maintained confined water pools and the hydrophobic scaffold, the obtained water-soluble ICRMs served as multifunctional nanoplatforms for enzyme-mimicking catalysis and image-guided cancer therapy, which were impossible for normal RMs lacking water solubility or confined pool-buried water-soluble nanoparticles without a hydrophobic alkyl chain. This mild transfer approach thus surmounts the application obstacle of RMs and opens up new avenues for their application in aqueous environments.


Explore Compound Types